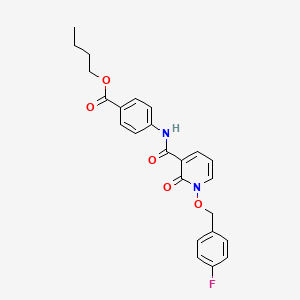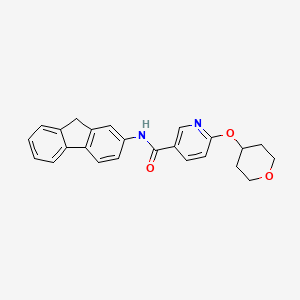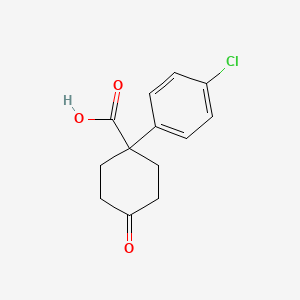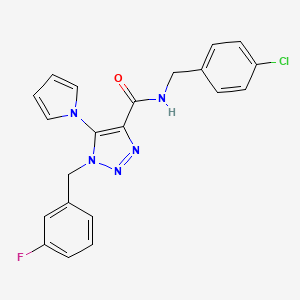
2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one, commonly known as TDP, is a pyridazinone derivative that has been extensively studied for its potential therapeutic applications. TDP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- Metabolism and Disposition : A study on the metabolism and disposition of BMS-690514, an inhibitor targeting human epidermal growth factor and vascular endothelial growth factor receptors, in humans revealed extensive metabolism via multiple pathways, including oxidation and glucuronidation, with excretion through both bile and urine (Christopher et al., 2010).
Bioavailability and Absorption
- Investigation of Pyrotinib : A study on the metabolism and disposition of pyrotinib in healthy male volunteers identified oxidative metabolites as major drug-related materials, with significant excretion through feces. The study highlighted the importance of glucuronidation pathways in humans (Meng et al., 2018).
Metabolite Identification and Effects
- Identification of Metabolites : Research on L-735,524, a potent HIV-1 protease inhibitor, in human urine identified several significant metabolites, elucidating the compound's metabolic pathways, which include glucuronidation, N-oxidation, and hydroxylation (Balani et al., 1995).
Environmental and Toxicological Studies
- Environmental Exposure : An investigation into environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children highlighted the significance of understanding exposure levels for public health policy development, suggesting a parallel in methodology for assessing exposure to other chemical compounds (Babina et al., 2012).
Propiedades
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-10-15(3)16(11-14(13)2)17-6-7-18(23)22(20-17)12-19(24)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERGHWCWRTXBLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2360360.png)



![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2360370.png)


![N-(2-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2360373.png)

![4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2360378.png)
![9-(4-ethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360379.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2360381.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)